![molecular formula C7H8N2S B2441698 5-[(Methylamino)methyl]thiophene-3-carbonitrile CAS No. 1501598-11-3](/img/structure/B2441698.png)
5-[(Methylamino)methyl]thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Methylamino)methyl]thiophene-3-carbonitrile is a chemical compound with the CAS Number: 1332530-28-5 . It has a molecular weight of 207.68 and its IUPAC name is 5-[(methylamino)methyl]-2-thiophenecarboxylic acid hydrochloride .
Molecular Structure Analysis
The linear formula of 5-[(Methylamino)methyl]thiophene-3-carbonitrile is C7H10ClNO2S . The InChI code is 1S/C7H9NO2S.ClH/c1-8-4-5-2-3-6(11-5)7(9)10;/h2-3,8H,4H2,1H3,(H,9,10);1H .Wissenschaftliche Forschungsanwendungen
Conformational Polymorphism in Pharmaceuticals
Research on compounds similar to 5-[(Methylamino)methyl]thiophene-3-carbonitrile, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has explored their polymorphic forms. Polymorphism, the ability of a compound to adopt multiple crystal structures, significantly influences pharmaceutical solids' physical and chemical properties. Using solid-state NMR and molecular modeling, researchers have investigated the structural nuances of these polymorphs, focusing on the molecular conformation changes and their impact on the material's properties. This study provides insight into how slight modifications in molecular structure can affect a compound's behavior, which is crucial for drug design and development (Smith, Xu, & Raftery, 2006).
Organic Electronics and Photovoltaics
In another application, derivatives containing thiophene units have been designed for solution-processable bulk-heterojunction solar cells. These molecules, which include rigidified thiophenes and a cyanopyridone acceptor unit, demonstrate how structural variations can influence electronic properties and photovoltaic performance. The research highlights the potential of such compounds in developing more efficient and easily processable solar cell materials, showcasing the importance of molecular design in optimizing electronic and optical properties for renewable energy applications (Gupta et al., 2015).
Antibacterial Agents
Compounds structurally related to 5-[(Methylamino)methyl]thiophene-3-carbonitrile have been explored for their antibacterial activity. For instance, novel bis-Schiff bases containing thiophene have been synthesized and tested against various bacteria. These studies underscore the potential of thiophene derivatives as frameworks for developing new antibacterial agents, highlighting the versatility of these compounds in pharmaceutical applications (Xiao-la, 2013).
Electrochromic Materials
Thiophene derivatives have also been investigated for their electrochromic properties. New thiophene-furan-thiophene type monomers have been synthesized, and their polymerization with EDOT has been studied for potential applications in electrochromic devices (ECDs). The research demonstrates the importance of molecular structure in determining the electrochemical and optical properties of the polymers and copolymers, suggesting applications in smart windows, displays, and other ECDs (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(methylaminomethyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-9-4-7-2-6(3-8)5-10-7/h2,5,9H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKWDSKROVKXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CS1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Methylamino)methyl]thiophene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

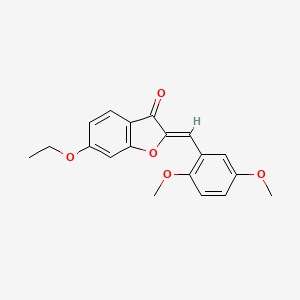
![2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2441618.png)
![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441619.png)
![tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2441621.png)
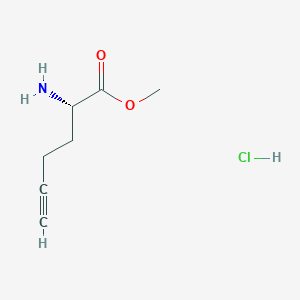
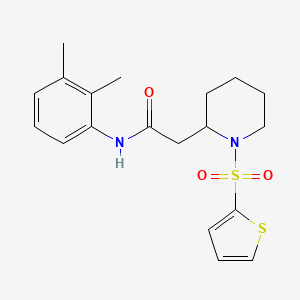
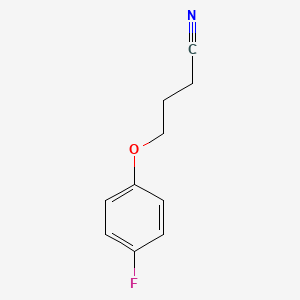
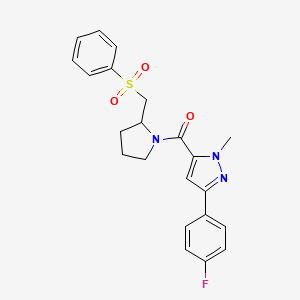
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2441627.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2441631.png)
![methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B2441632.png)
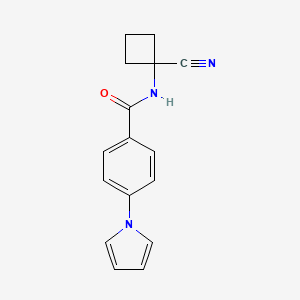
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2441634.png)
![4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2441635.png)